molecular formula C12H16N4O B14573329 Ethanol, 2-[methyl[5-(phenylmethyl)-1H-1,2,4-triazol-3-yl]amino]- CAS No. 61450-73-5

Ethanol, 2-[methyl[5-(phenylmethyl)-1H-1,2,4-triazol-3-yl]amino]-

Cat. No.: B14573329
CAS No.: 61450-73-5
M. Wt: 232.28 g/mol
InChI Key: LAWKWCLIODQREX-UHFFFAOYSA-N
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Description

Ethanol, 2-[methyl[5-(phenylmethyl)-1H-1,2,4-triazol-3-yl]amino]- is a complex organic compound with a molecular formula of C10H15N3O This compound is characterized by the presence of a triazole ring, a phenylmethyl group, and an ethanol moiety

Properties

CAS No.

61450-73-5

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

2-[(5-benzyl-1H-1,2,4-triazol-3-yl)-methylamino]ethanol

InChI

InChI=1S/C12H16N4O/c1-16(7-8-17)12-13-11(14-15-12)9-10-5-3-2-4-6-10/h2-6,17H,7-9H2,1H3,(H,13,14,15)

InChI Key

LAWKWCLIODQREX-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NNC(=N1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[methyl[5-(phenylmethyl)-1H-1,2,4-triazol-3-yl]amino]- typically involves multi-step organic reactions. One common method includes the reaction of 1H-1,2,4-triazole with benzyl chloride to form 5-(phenylmethyl)-1H-1,2,4-triazole. This intermediate is then reacted with methylamine and ethanol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[methyl[5-(phenylmethyl)-1H-1,2,4-triazol-3-yl]amino]- can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield acetaldehyde or acetic acid.

Scientific Research Applications

Ethanol, 2-[methyl[5-(phenylmethyl)-1H-1,2,4-triazol-3-yl]amino]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2-[methyl[5-(phenylmethyl)-1H-1,2,4-triazol-3-yl]amino]- involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[methyl(phenylmethyl)amino]-: Similar structure but lacks the triazole ring.

    Ethanol, 2-[(phenylmethyl)amino]-: Similar structure but lacks both the triazole ring and the methyl group.

Uniqueness

Ethanol, 2-[methyl[5-(phenylmethyl)-1H-1,2,4-triazol-3-yl]amino]- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

Biological Activity

Ethanol, 2-[methyl[5-(phenylmethyl)-1H-1,2,4-triazol-3-yl]amino]- is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article presents a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure:

  • Molecular Formula : C₁₃H₁₅N₄O
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 160194-39-8

The structure includes a triazole ring which is crucial for its biological activity.

Synthesis of the Compound

The synthesis of Ethanol, 2-[methyl[5-(phenylmethyl)-1H-1,2,4-triazol-3-yl]amino]- typically involves the reaction of appropriate precursors under controlled conditions. For instance, it has been reported that the compound can be synthesized from a reaction involving ethyl 2-cyano-3-ethoxyacrylate and other triazole derivatives in ethanol as a solvent. The yield often varies based on reaction conditions but can reach up to 88% under optimized conditions .

Anticancer Properties

Triazole derivatives have shown significant potential as anticancer agents. Research indicates that compounds similar to Ethanol, 2-[methyl[5-(phenylmethyl)-1H-1,2,4-triazol-3-yl]amino]- exhibit antiproliferative effects against various cancer cell lines. For example:

  • Mechanism of Action : These compounds often disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. A study reported that specific triazole derivatives demonstrated IC50 values as low as 52 nM in MCF-7 breast cancer cells .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes or cellular components effectively. In vitro studies have shown that certain triazole derivatives possess broad-spectrum antibacterial and antifungal activities .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various triazole derivatives on breast cancer cell lines. The results indicated that Ethanol, 2-[methyl[5-(phenylmethyl)-1H-1,2,4-triazol-3-yl]amino]- could significantly inhibit cell proliferation through apoptosis induction and G2/M phase arrest .

Cell LineIC50 (nM)Mechanism of Action
MCF-752Microtubule disruption
MDA-MB-23174Induction of apoptosis

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of triazole compounds against various pathogens. The findings suggested that Ethanol, 2-[methyl[5-(phenylmethyl)-1H-1,2,4-triazol-3-yl]amino]- exhibited notable activity against both Gram-positive and Gram-negative bacteria .

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